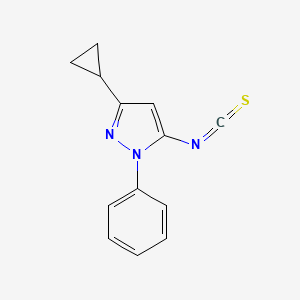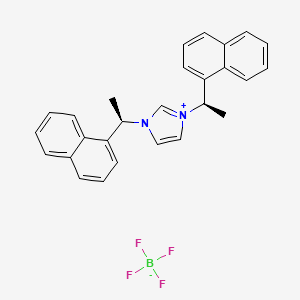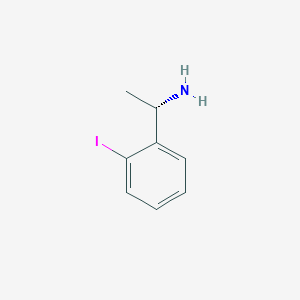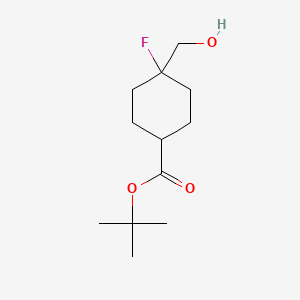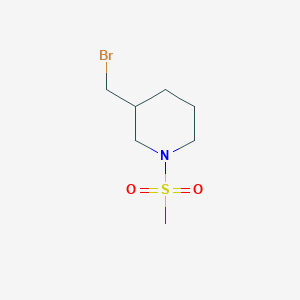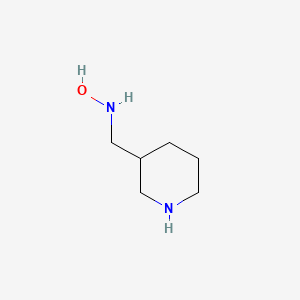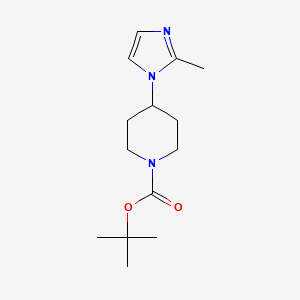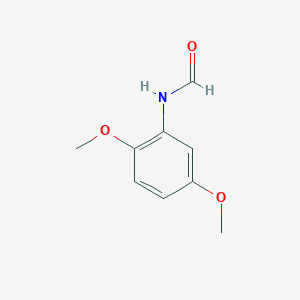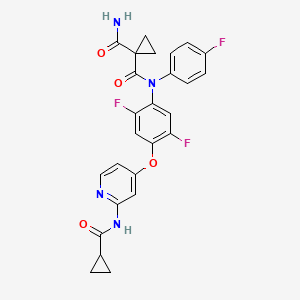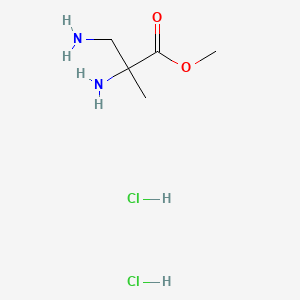![molecular formula C23H28O2Si B13912236 (1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one is a complex organic compound with a bicyclic structure. This compound is notable for its unique configuration and the presence of a tert-butyl(diphenyl)silyl group, which imparts specific chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This method is highly efficient and can be performed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of photoredox catalysis and blue LED irradiation is particularly advantageous for industrial applications due to its efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of new pharmaceuticals and therapeutic agents.
Material Science: In the design and synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets and pathways. The tert-butyl(diphenyl)silyl group plays a crucial role in modulating the compound’s reactivity and stability. The bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Bicyclo[2.1.1]hexane derivatives
Uniqueness
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one is unique due to its specific configuration and the presence of the tert-butyl(diphenyl)silyl group. This imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C23H28O2Si |
|---|---|
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C23H28O2Si/c1-23(2,3)26(18-10-6-4-7-11-18,19-12-8-5-9-13-19)25-16-22-20-14-17(24)15-21(20)22/h4-13,20-22H,14-16H2,1-3H3/t20-,21+,22? |
Clave InChI |
FJHHHEIKEUNJDP-CBQGHPETSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3[C@H]4[C@@H]3CC(=O)C4 |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C4C3CC(=O)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




